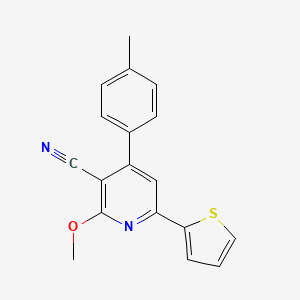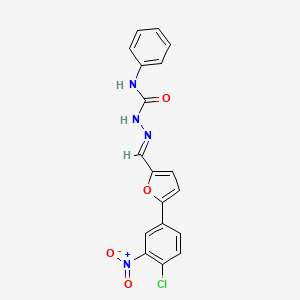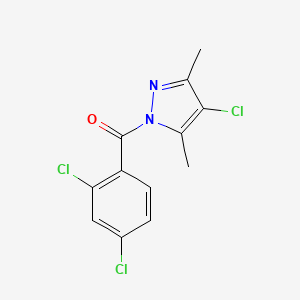![molecular formula C19H27N7O B5511622 5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5511622.png)
5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a class of chemicals that have been extensively studied for their chemical synthesis, molecular structure, and various properties. Research in this area aims to explore efficient synthesis methods, understand the compound's molecular structure, and evaluate its chemical and physical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources. This method is known for its broad substrate scope, good functional group tolerance, and diversified valuable products (Rao, Mai, & Song, 2017). Another approach is the versatile synthesis reported for pyrimidines, showcasing a diverse range of hydrogen-bonding patterns leading to supramolecular assemblies (Vicentes, Rodríguez, Cobo, & Glidewell, 2023).
Molecular Structure Analysis
The molecular and supramolecular structures of pyrimidine hybrids have been detailed, highlighting the significance of hydrogen-bonding patterns in forming complex structures (Vicentes, Rodríguez, Cobo, & Glidewell, 2023).
Chemical Reactions and Properties
Substituted imidazole compounds, including closely related structures, demonstrate specific reactions with enzymes, indicating their potential for bioactive applications. These reactions often involve the formation of protein adducts, which could be a focal point for understanding the compound's reactivity and interaction with biological systems (Nagy et al., 2011).
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Metabolic Pathways and Excretion
Studies have illustrated how compounds, structurally similar to the one , undergo extensive metabolism involving processes such as glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation, leading to a variety of metabolites. These pathways highlight the body's mechanisms to process and eliminate such compounds, with excretion paths including both urine and feces, indicating a minor pathway of elimination for the parent compound and its metabolites (Balani et al., 1995).
Disposition and Metabolism
Another study on a novel orexin receptor antagonist outlines the disposition and metabolic fate of structurally related compounds, showcasing the primary excretion via feces and the identification of unique metabolites through processes like oxidation and glucuronidation. This research emphasizes the compound's extensive metabolism before elimination, a characteristic likely shared by the compound (Renzulli et al., 2011).
Toxicological Studies
Toxicological Profiles and Safety Evaluations
Safety and tolerability assessments of similar compounds, such as DPP-IV inhibitors, reveal potential adverse effects like rash development, emphasizing the importance of understanding the toxicological profiles of these substances. These studies inform on safety margins, dose tolerability, and potential side effects, crucial for clinical applications and industrial safety protocols (Takeuchi et al., 2013).
Environmental and Occupational Exposure Risks
Research into the inhalation of certain pyridine derivatives has uncovered significant health risks, including methemoglobinemia and toxic encephalopathy, underscoring the need for strict safety measures in environments where exposure is possible. This highlights the broader context of chemical safety and the potential for acute health effects following exposure to such compounds, which may extend to "5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine" (Tao et al., 2022).
Direcciones Futuras
The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Imidazole has become an important synthon in the development of new drugs . Therefore, the study and development of imidazole compounds, including “5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine”, may be a promising direction for future research.
Propiedades
IUPAC Name |
[4-(1H-imidazol-2-yl)piperidin-1-yl]-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-14-16(13-22-19(23-14)26-11-9-24(2)10-12-26)18(27)25-7-3-15(4-8-25)17-20-5-6-21-17/h5-6,13,15H,3-4,7-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVAZQZHVRYXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCC(CC2)C3=NC=CN3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B5511561.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5511567.png)
![2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)
![4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5511582.png)
![2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)
![5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B5511608.png)
![(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5511609.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5511630.png)
![2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxy-3-methoxyphenyl)acrylic acid](/img/structure/B5511632.png)

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5511651.png)
![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5511657.png)